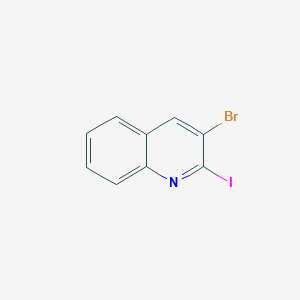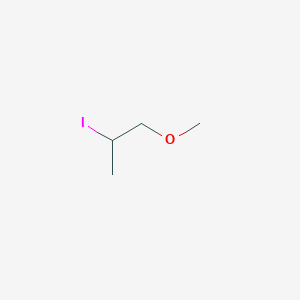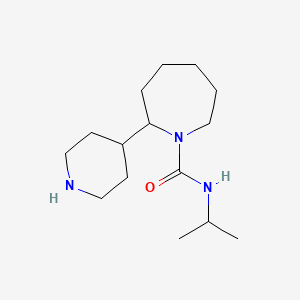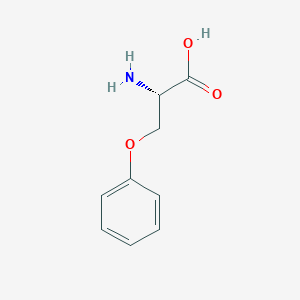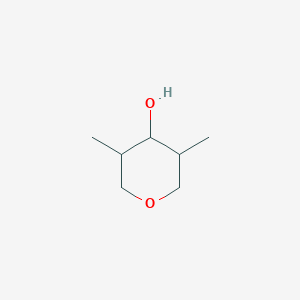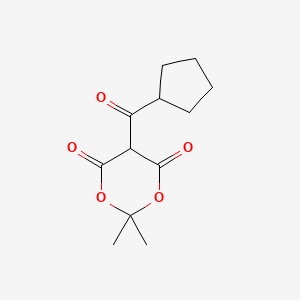
2-(3-Bromo-4-iodophenyl)acetic acid
Übersicht
Beschreibung
2-(3-Bromo-4-iodophenyl)acetic acid is a substituted acetic acid . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for 2-(3-Bromo-4-iodophenyl)acetic acid is (3-bromo-4-iodophenyl)acetic acid . The InChI code is1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) . Physical And Chemical Properties Analysis
2-(3-Bromo-4-iodophenyl)acetic acid has a molecular weight of 340.94 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
2-(3-Bromo-4-iodophenyl)acetic acid serves as a versatile building block in organic synthesis. Its halogenated aromatic ring is reactive towards various nucleophilic substitution reactions, allowing for the introduction of different functional groups. This compound can be used to synthesize complex molecules, including pharmaceuticals and agrochemicals, by exploiting its reactivity .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds. The presence of both bromine and iodine allows for selective coupling under controlled conditions, making it a useful reagent for creating biaryl structures, which are common in many biologically active molecules .
Precursor for Advanced Materials
Due to its unique structure, 2-(3-Bromo-4-iodophenyl)acetic acid can act as a precursor for the synthesis of advanced materials. For instance, it can be used in the preparation of liquid crystals, dyes, and polymers with specific optical properties required in electronics and photonics .
Medicinal Chemistry Research
In medicinal chemistry, this compound can be modified to create new drug candidates. Its halogen atoms can be replaced with various pharmacophores during hit-to-lead optimization processes, aiding in the discovery of compounds with potential therapeutic effects .
Catalyst Development
Researchers can use 2-(3-Bromo-4-iodophenyl)acetic acid to develop new catalysts. By incorporating this compound into catalyst structures, chemists can influence the electronic and steric properties, thereby tuning the catalyst’s activity and selectivity for desired chemical transformations .
Study of Reaction Mechanisms
The compound’s reactivity profile makes it an excellent model for studying reaction mechanisms. Scientists can observe how the bromine and iodine atoms influence reactivity and selectivity in various chemical reactions, providing insights into the design of more efficient synthetic routes .
Environmental Chemistry
In environmental chemistry, 2-(3-Bromo-4-iodophenyl)acetic acid can be used to study the fate of halogenated compounds in nature. Its degradation pathways and interaction with environmental factors contribute to understanding the impact of similar compounds on ecosystems .
Analytical Chemistry Applications
Finally, this compound can be employed as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSGOOAZMZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-iodophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



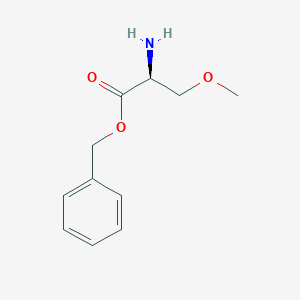
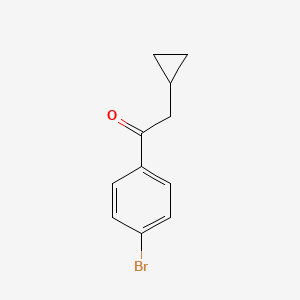
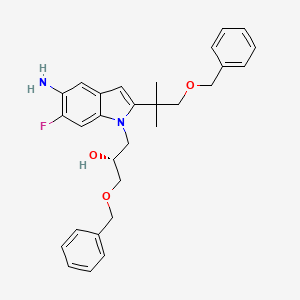
![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

